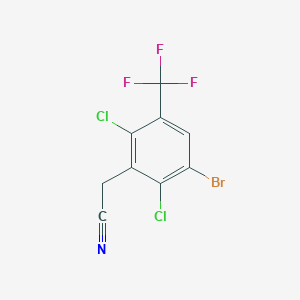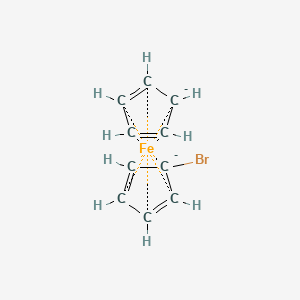
5-Bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron is a compound that belongs to the class of organometallic compounds. It is composed of a brominated cyclopentadiene ring and an iron atom. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron typically involves the bromination of cyclopenta-1,3-diene followed by complexation with iron. The bromination reaction is carried out using bromine in the presence of a solvent such as dichloromethane. The reaction is typically conducted at room temperature and monitored using techniques such as gas chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves the same basic steps but is optimized for larger quantities. The bromination reaction is scaled up, and the product is purified using techniques such as distillation and recrystallization. The complexation with iron is carried out in a controlled environment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: The major product is typically a cyclopentadienone derivative.
Reduction: The major product is a cyclopentadiene derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted cyclopentadiene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the iron center play crucial roles in these interactions, facilitating various chemical transformations. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A related compound with a similar structure but without the bromine atom.
Dicyclopentadiene: A dimer of cyclopentadiene with different reactivity and applications.
Ferrocene: An organometallic compound with a similar iron center but different ligands.
Uniqueness
5-Bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C10H9BrFe-2 |
|---|---|
Molekulargewicht |
264.93 g/mol |
IUPAC-Name |
5-bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q2*-1; |
InChI-Schlüssel |
GITYWQDVKLBSHK-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=CC=C1.C1=C[C-](C=C1)Br.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


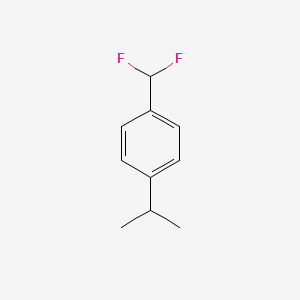
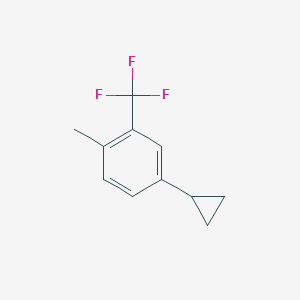
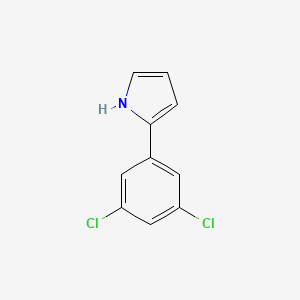
![1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720926.png)
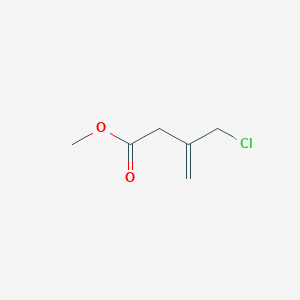
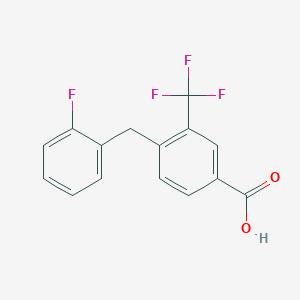


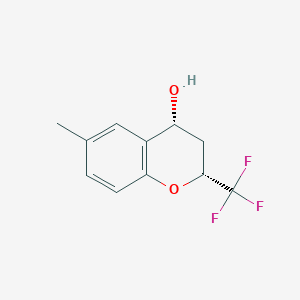

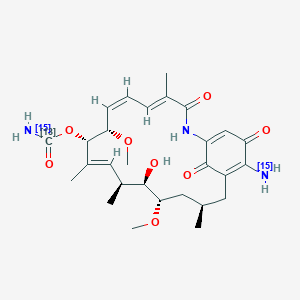
![1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720972.png)

